molecular formula C28H32N3O6P B185936 (2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 172611-23-3

(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B185936
CAS No.: 172611-23-3
M. Wt: 537.5 g/mol
InChI Key: WBUXJDYGAMFMPS-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a phosphoryloxy-modified phenyl side chain. Its structure features:

  • A chiral (2S)-configured α-carbon linked to an Fmoc-protected amine.
  • A para-substituted phenyl group bearing a bis(dimethylamino)phosphoryloxy moiety.
  • A carboxylic acid terminus for peptide conjugation or further functionalization.

The bis(dimethylamino)phosphoryloxy group introduces steric bulk and polarity, distinguishing it from standard aromatic amino acids. This modification may enhance solubility in polar solvents or alter interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N3O6P/c1-30(2)38(35,31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXJDYGAMFMPS-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and Initial Deprotection

The process begins with anchoring Fmoc-Tyr(PO(NMe₂)₂)-OH to a Wang or Rink amide resin via its C-terminal carboxyl group. Activation is achieved using benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (PyBOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (TBTU) in dimethylformamide (DMF). The Fmoc group is subsequently removed using 20% piperidine in DMF, a step critical for iterative peptide elongation.

Coupling and Iterative Elongation

Subsequent amino acids are coupled using 5 equivalents of Fmoc-protected residues, activated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIEA). Coupling efficiency exceeds 99% under optimized conditions (75°C, 10 min).

Final Deprotection and Cleavage

Post-synthesis, the peptide-resin undergoes simultaneous cleavage and global deprotection using trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water). The phosphodiamidate group hydrolyzes to yield free phosphotyrosine.

Table 1: Key Reagents and Conditions for Fmoc SPPS

StepReagents/ConditionsPurposeSource
Resin loadingPyBOP, DIEA, DMFAnchoring C-terminus
Fmoc deprotection20% piperidine/DMF, 5 min, RTRemove N-terminal Fmoc
CouplingHATU, DIEA, 75°C, 10 minAmino acid addition
Global deprotection90% TFA, triisopropylsilane, H₂O, 2 h, RTResin cleavage and phosphate hydrolysis

Solution-Phase Synthesis for Small-Scale Production

While SPPS dominates industrial workflows, solution-phase synthesis remains viable for research-scale batches.

Phosphorylation of Tyrosine Derivatives

Tyrosine is first protected at the amino group using Fmoc-Cl in DMF with DIEA as a base. The phenolic hydroxyl group is phosphorylated using bis(dimethylamino)phosphoryl chloride in tetrahydrofuran (THF) at −20°C.

Purification and Characterization

Crude product is purified via reverse-phase HPLC using a C18 column with acetonitrile/water gradients. Identity confirmation relies on mass spectrometry (ESI-MS) and ³¹P NMR, which shows a characteristic peak at δ 18–20 ppm for the phosphodiamidate.

Industrial-Scale Production Using Automated Synthesizers

Automated SPPS systems enable kilogram-scale synthesis with reduced manual intervention.

High-Temperature Deprotection Optimization

Recent advancements employ 0.5% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 90°C for 5 min, achieving >95% Fmoc removal while suppressing β-elimination byproducts. This method reduces cycle times from 30 min to 5 min per residue.

Table 2: Base Screening for Fmoc Deprotection Efficiency

Base (Concentration)Deprotection TimeCrude Purity (%)β-Elimination Observed?Source
0.5% DBU5 min96No
5% Piperidine5 min28Yes
10% Morpholine2 h89Yes

Continuous Flow Systems

Packed-bed reactors with immobilized HATU and DIEA enable continuous coupling, achieving 99.9% conversion rates. This approach minimizes solvent waste and improves throughput.

Comparative Analysis of Phosphorylation Strategies

Phosphodiamidate vs. Phosphate Triesters

The dimethylamino-phosphoryl group in Fmoc-Tyr(PO(NMe₂)₂)-OH offers superior stability over tert-butyl phosphate esters (e.g., PO₃tBu₂), which require harsher TFA conditions for deprotection.

Side Reaction Mitigation

Unprotected phosphates risk pyrophosphate formation during coupling. The phosphodiamidate group eliminates this issue, enabling synthesis of multi-phosphorylated peptides.

Quality Control and Analytical Validation

Purity Assessment

Final compounds are analyzed by HPLC (≥98% purity) and tested for residual solvents (ethyl acetate ≤0.5%, water ≤4.5%) via Karl Fischer titration.

Enantiomeric Purity

Chiral HPLC confirms ≥99.5% enantiomeric excess, critical for maintaining biological activity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected tyrosine derivatives, peptide chains with incorporated Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH, and phosphorylated or dephosphorylated peptides .

Scientific Research Applications

Medicinal Chemistry

This compound exhibits promising properties as a pharmaceutical agent due to its unique structural features, which include a phosphonate group and an amino acid backbone.

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, phosphonated amino acids have shown effectiveness in targeting cancer cells by disrupting metabolic pathways essential for tumor growth .
  • Neuroprotective Effects : The presence of dimethylamino groups suggests potential neuroprotective properties. Studies have demonstrated that phosphonated compounds can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter levels .

Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.

  • Liposomal Formulations : The incorporation of (2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid into liposomal carriers has been explored for targeted drug delivery. Liposomes can encapsulate hydrophilic drugs, improving their bioavailability and reducing systemic toxicity .
  • Nanoparticle Development : Its ability to form stable complexes with various drugs makes it suitable for developing nanoparticles that can deliver therapeutics directly to specific tissues, enhancing treatment efficacy while minimizing side effects .

Biochemical Tools

In biochemical research, this compound can serve as a valuable tool for studying enzyme interactions and cellular processes.

  • Enzyme Inhibition Studies : The phosphonate group can act as a mimic of phosphate esters, making it useful in studying enzyme kinetics and inhibition mechanisms. Compounds with similar functionalities have been employed to investigate enzyme active sites and substrate specificity .
  • Cellular Uptake Mechanisms : The compound’s structure allows researchers to study cellular uptake mechanisms, particularly how phosphonated compounds are internalized by cells. Understanding these mechanisms is crucial for developing more effective therapeutic agents .

Case Studies

Study FocusFindings
Anticancer ActivityPhosphonated amino acids inhibited proliferation of breast cancer cells by 50% at 10 μM .
Neuroprotective EffectsEnhanced memory retention in animal models treated with similar phosphonated compounds .
Liposomal Drug DeliveryImproved bioavailability of encapsulated drugs by 30% when using liposomes containing the compound .
Enzyme InteractionDemonstrated inhibition of serine proteases by mimicking substrate binding sites .

Mechanism of Action

The mechanism of action of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH involves its incorporation into peptides and proteins, where it can mimic the natural phosphorylation of tyrosine residues. This modification can alter the protein’s structure and function, affecting its interactions with other molecules and its role in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a broader class of Fmoc-protected phenylalanine derivatives with para-substituted aromatic groups. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
(2S)-3-[4-(difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid -CHF₂ C₂₅H₂₁F₂NO₄ 437.44 Difluoromethyl enhances hydrophobicity and metabolic stability.
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid -2-CH₃ (ortho-methyl) C₂₅H₂₃NO₄ 401.45 Ortho-methyl induces steric hindrance, affecting peptide backbone flexibility.
(S)-2-(Fmoc-amino)-3-(2,4,5-trifluorophenyl)propanoic acid -2,4,5-F₃ C₂₄H₁₈F₃NO₄ 465.40 Trifluorination improves electronegativity and resistance to oxidation.
(2S,3S)-3-(Fmoc-amino)-2-hydroxy-3-(p-tolyl)propanoic acid -4-CH₃ (para-methyl) + hydroxyl C₂₅H₂₃NO₅ 417.45 Hydroxyl group increases polarity; stereochemistry impacts chiral recognition.
Target Compound: (2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(Fmoc-amino)propanoic acid -PO(O[N(CH₃)₂]₂) C₂₇H₃₅N₃O₆P 540.56 Phosphoryloxy group introduces strong polarity and hydrogen-bonding capacity. N/A
Key Observations:
  • Polarity and Solubility: The phosphoryloxy group in the target compound confers higher polarity compared to non-polar substituents (e.g., -CHF₂, -CH₃) . This may improve aqueous solubility, critical for biochemical assays.
  • Steric Effects : Bulky substituents like ortho-methyl or phosphoryloxy groups may restrict peptide conformational flexibility, influencing binding to targets like proteases or kinases.
  • Metabolic Stability : Fluorinated analogues (e.g., -F₃ in ) resist oxidative degradation, whereas the phosphoryloxy group may be susceptible to phosphatase-mediated cleavage.

Biological Activity

The compound (2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and findings from diverse sources.

Chemical Structure

The compound features several notable structural components:

  • A fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protection against premature reactions.
  • A bis(dimethylamino)phosphoryloxy moiety that may enhance biological interactions through phosphorylation.
  • An aromatic phenyl group , which can contribute to its binding capabilities with biological macromolecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .
  • Receptor Interaction : The presence of the Fmoc group may facilitate binding to various receptors, modulating their activity and leading to downstream biological effects .

2. Research Findings

Recent studies have highlighted the following biological activities associated with compounds structurally similar to this compound:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains, suggesting potential use in infection control.
AnticancerInhibits cancer cell proliferation in vitro, indicating potential therapeutic applications in oncology.
Enzyme InhibitionShows promise as an inhibitor for specific metabolic enzymes, potentially regulating metabolic disorders.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar compounds demonstrated that they significantly inhibited the growth of breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's ability to modulate signaling pathways related to cell survival was also noted .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of compounds with similar structures. It was found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action. The study proposed that the phosphorous-containing moiety plays a crucial role in enhancing membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.